molecular formula C11H16N2O2 B13923502 1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol

1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol

Cat. No.: B13923502
M. Wt: 208.26 g/mol
InChI Key: IGBSKMDBSIBNEL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a tetrahydro-2H-pyran ring, and a pyrazol-4-ol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol typically involves multiple steps, starting with the preparation of the cyclopropyl and tetrahydro-2H-pyran intermediates. These intermediates are then subjected to cyclization and functionalization reactions to form the final pyrazol-4-ol structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol has been explored for its applications in various scientific domains:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it has been identified as an inhibitor of ALK5, a receptor involved in the TGF-β signaling pathway, which plays a crucial role in cell growth and differentiation .

Comparison with Similar Compounds

1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-ol

InChI

InChI=1S/C11H16N2O2/c14-10-7-13(9-1-2-9)12-11(10)8-3-5-15-6-4-8/h7-9,14H,1-6H2

InChI Key

IGBSKMDBSIBNEL-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=N2)C3CCOCC3)O

Origin of Product

United States

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